
1-Benzyl-3-methyl-pyrazole
Overview
Description
1-Benzyl-3-methyl-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are characterized by a five-membered ring structure containing two adjacent nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-3-methyl-pyrazole can be synthesized through several methods. One common approach involves the cyclocondensation of hydrazine with a suitable 1,3-dicarbonyl compound. For instance, the reaction between benzylhydrazine and 3-methyl-2-butanone under acidic conditions can yield this compound . Another method involves the palladium-catalyzed coupling of terminal alkynes with hydrazines .
Industrial Production Methods: Industrial production of this compound typically involves large-scale batch reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-methyl-pyrazole undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like sodium borohydride can convert this compound into its reduced forms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride under anhydrous conditions.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides.
Major Products Formed:
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
1-Benzyl-3-methyl-pyrazole serves as an important intermediate in the synthesis of more complex organic molecules and heterocyclic compounds. Its structure allows for various modifications, making it a versatile building block in organic chemistry. For instance, it can be utilized to synthesize substituted pyrazoles and other derivatives that exhibit unique properties.
Synthesis Processes
The synthesis of this compound typically involves several steps, including the reaction of phenylhydrazine with acetoacetic ester under controlled conditions. The following table summarizes the synthesis process:
Step | Description | Conditions |
---|---|---|
1 | Adjust pH of phenylhydrazine solution | pH 5.0 - 6.5 |
2 | Add acetoacetic ester dropwise | Temperature: 40-90°C; Duration: 1-6 hours |
3 | Distillation of methanol and pH adjustment | Temperature: 60-80°C; Duration: 1-3 hours |
4 | Crystallization of the crude product | Recrystallization in methanol |
This process yields high purity and good yield of the final product, making it suitable for industrial applications .
Pharmacological Potential
Recent studies have highlighted the potential of this compound derivatives as pharmacologically active compounds. For example, N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides have shown submicromolar antiproliferative activity against cancer cells, specifically targeting the mTORC1 pathway. These findings suggest that pyrazole derivatives could serve as new classes of anticancer agents .
Mechanism of Action
The mechanism through which these compounds exert their effects includes modulation of autophagy and inhibition of cellular signaling pathways associated with cancer proliferation. The ability to selectively target cancer cells while sparing normal cells represents a significant advancement in cancer therapy .
Industrial Applications
Specialty Chemicals
In addition to its role in pharmaceuticals, this compound is used in the production of specialty chemicals that possess specific properties required in various industrial applications. These include its use as a precursor for dyes, agrochemicals, and other fine chemicals.
Case Studies
Case Study 1: Anticancer Activity
A study investigating the antiproliferative effects of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides demonstrated that these compounds not only inhibited cell growth but also altered autophagic flux under nutrient-deficient conditions. This highlights their potential as selective anticancer agents that exploit the metabolic vulnerabilities of tumor cells .
Case Study 2: Synthesis Efficiency
Research on the synthesis processes for pyrazole derivatives has shown that utilizing benzotriazole as a protective group enhances yields significantly while allowing for regioselective functionalization at various positions on the pyrazole ring. This method has been recognized for its efficiency and versatility in generating diverse pyrazole derivatives .
Mechanism of Action
The mechanism of action of 1-Benzyl-3-methyl-pyrazole involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity . The compound’s structure allows it to interact with various biological molecules, influencing cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
1-Phenyl-3-methyl-pyrazole: Similar structure but with a phenyl group instead of a benzyl group.
3,5-Dimethylpyrazole: Lacks the benzyl group, making it less bulky and potentially less active in certain reactions.
1-Benzyl-5-methyl-pyrazole: Similar but with the methyl group at a different position on the pyrazole ring.
Uniqueness: 1-Benzyl-3-methyl-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both benzyl and methyl groups enhances its lipophilicity and ability to interact with hydrophobic pockets in biological targets .
Biological Activity
1-Benzyl-3-methyl-pyrazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound is characterized by its pyrazole ring, which is known for its ability to interact with various biological targets. The synthesis of this compound typically involves the reaction of hydrazine derivatives with carbonyl compounds, leading to the formation of the pyrazole scaffold. Recent studies have optimized synthetic routes to enhance yield and purity, allowing for more extensive biological testing.
Biological Activities
This compound exhibits several notable biological activities:
- Anticancer Activity : Research indicates that pyrazole derivatives, including this compound, demonstrate significant antiproliferative effects against various cancer cell lines. For instance, studies have shown IC50 values in the low micromolar range against MDA-MB-231 breast cancer cells, suggesting potent anticancer properties .
- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory potential. It acts on multiple pathways involved in inflammation, potentially inhibiting cytokine release and modulating immune responses .
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains, making it a candidate for further investigation as an antimicrobial agent .
The mechanisms underlying the biological activities of this compound are complex and involve multiple molecular targets:
- Cell Cycle Regulation : The compound has been shown to interfere with cell cycle progression in cancer cells, leading to apoptosis. This effect is often mediated through the modulation of cyclin-dependent kinases (CDKs) and other cell cycle regulators .
- Enzyme Inhibition : this compound may act as an inhibitor of specific enzymes involved in inflammatory pathways or cancer cell proliferation. This inhibition can lead to decreased levels of inflammatory mediators or reduced tumor growth .
Case Studies and Research Findings
Several case studies highlight the efficacy and potential applications of this compound:
- Anticancer Studies : A study evaluated the compound's effects on various cancer cell lines, including HeLa and A549. Results indicated a significant reduction in cell viability with IC50 values as low as 0.069 mM for certain derivatives .
- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory properties of pyrazole derivatives, including this compound. The study found that these compounds could effectively reduce inflammation markers in vitro .
- Antimicrobial Testing : In preliminary assessments, this compound exhibited activity against Gram-positive bacteria, suggesting potential as a new antimicrobial agent .
Data Summary
The following table summarizes key findings regarding the biological activity of this compound:
Properties
IUPAC Name |
1-benzyl-3-methylpyrazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-10-7-8-13(12-10)9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFUAZMMGWCSYPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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